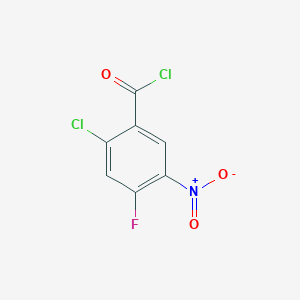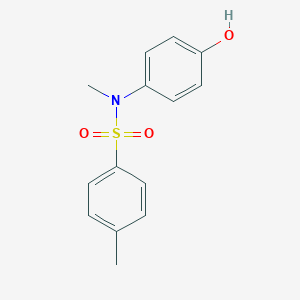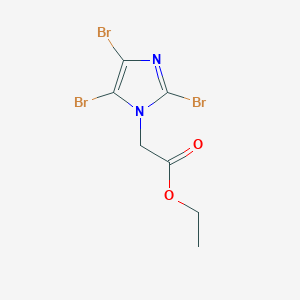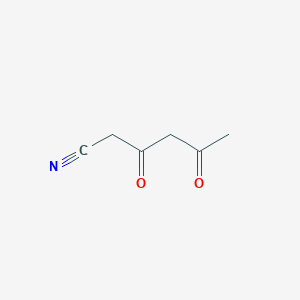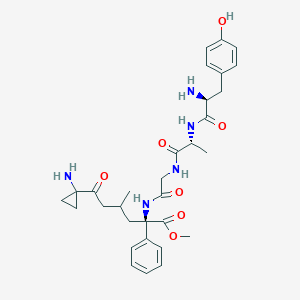
CP-Ome-enkephalin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CP-Ome-enkephalin is a synthetic peptide that has been extensively studied for its potential therapeutic applications. This peptide is a modified version of the endogenous opioid peptide enkephalin, which is involved in pain management and mood regulation. CP-Ome-enkephalin has been shown to have a higher affinity for opioid receptors and a longer duration of action compared to natural enkephalins, making it a promising candidate for pain management and other applications.
Mecanismo De Acción
CP-Ome-enkephalin acts as an agonist at opioid receptors, which are located throughout the central nervous system. Opioid receptors are involved in the regulation of pain, mood, and other physiological processes. By binding to these receptors, CP-Ome-enkephalin can modulate their activity and produce a range of effects.
Biochemical and Physiological Effects
CP-Ome-enkephalin has been shown to produce a range of biochemical and physiological effects. In addition to its analgesic effects, CP-Ome-enkephalin has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This suggests that CP-Ome-enkephalin may have potential applications in mood regulation and addiction treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CP-Ome-enkephalin is its high affinity for opioid receptors and long duration of action. This makes it a potent and effective tool for studying opioid receptor function and for developing new pain management therapies. However, CP-Ome-enkephalin can be difficult and expensive to synthesize, which may limit its use in some research applications.
Direcciones Futuras
There are many potential future directions for research on CP-Ome-enkephalin. One area of interest is in the development of new pain management therapies that target opioid receptors. CP-Ome-enkephalin may also have potential applications in mood regulation and addiction treatment. Additionally, further research is needed to fully understand the biochemical and physiological effects of CP-Ome-enkephalin, as well as its limitations and potential risks.
Métodos De Síntesis
CP-Ome-enkephalin is synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids to a growing peptide chain, with each amino acid protected by a temporary chemical group to prevent unwanted reactions. The final peptide is then cleaved from the solid support and purified using various chromatographic techniques.
Aplicaciones Científicas De Investigación
CP-Ome-enkephalin has been studied extensively for its potential therapeutic applications. One of the main areas of research has been in pain management, where CP-Ome-enkephalin has been shown to have potent analgesic effects. Other potential applications include mood regulation, addiction treatment, and neuroprotection.
Propiedades
Número CAS |
117783-82-1 |
|---|---|
Nombre del producto |
CP-Ome-enkephalin |
Fórmula molecular |
C31H41N5O7 |
Peso molecular |
595.7 g/mol |
Nombre IUPAC |
methyl (2R)-6-(1-aminocyclopropyl)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-4-methyl-6-oxo-2-phenylhexanoate |
InChI |
InChI=1S/C31H41N5O7/c1-19(15-25(38)30(33)13-14-30)17-31(29(42)43-3,22-7-5-4-6-8-22)36-26(39)18-34-27(40)20(2)35-28(41)24(32)16-21-9-11-23(37)12-10-21/h4-12,19-20,24,37H,13-18,32-33H2,1-3H3,(H,34,40)(H,35,41)(H,36,39)/t19?,20-,24+,31-/m1/s1 |
Clave InChI |
NTCJYJMDXGFSIF-JZZRHYRJSA-N |
SMILES isomérico |
C[C@H](C(=O)NCC(=O)N[C@](CC(C)CC(=O)C1(CC1)N)(C2=CC=CC=C2)C(=O)OC)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
SMILES |
CC(CC(=O)C1(CC1)N)CC(C2=CC=CC=C2)(C(=O)OC)NC(=O)CNC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N |
SMILES canónico |
CC(CC(=O)C1(CC1)N)CC(C2=CC=CC=C2)(C(=O)OC)NC(=O)CNC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N |
Sinónimos |
2-Ala-4-cyclopropyl-Phe-Leu-enkephalin methyl ester 2-alanyl-4-cyclopropylphenylalanyl-leucine-enkephalin methyl ester CP-OMe-enkephalin enkephalin-Leu methyl ester, Ala(2)-cyclopropyl-Phe(4)- Leu-enkephalin methyl ester, Ala(2)-cyclopropyl-Phe(4)- leucine-enkephalin methyl ester, alanyl(2)-cyclopropylphenylalanyl(4)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![25,26,27,28-Tetrahydroxypentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-Dodecaene-5,11,17,23-Tetrasulfonic Acid](/img/structure/B40631.png)

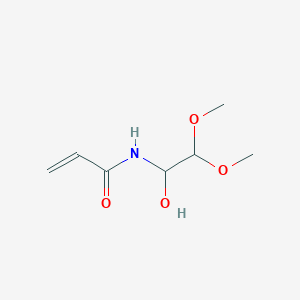
![4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile](/img/structure/B40639.png)
![Diethyl 2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-3,7-dicarboxylate](/img/structure/B40641.png)

